N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-12(14,8-13-18(2,15)16)11-7-9-5-3-4-6-10(9)17-11/h3-7,13-14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNKFTSBJWTYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)(C1=CC2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach is the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which provides high yields and fewer side reactions . This method is particularly useful for producing large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-yl alcohols.
Scientific Research Applications
Chemistry
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide serves as a valuable building block in synthetic chemistry. Its unique structure allows for the synthesis of more complex molecules, facilitating advancements in chemical research and development.
Biology
This compound is studied for its potential biological activities, particularly its anticancer , antibacterial , and antiviral properties. Preliminary studies indicate that it may exhibit significant antiproliferative effects against various cancer cell lines, making it a candidate for further investigation in oncology.
Medicine
In medicinal chemistry, this compound is being investigated for therapeutic applications. Its structural features suggest potential efficacy in treating diseases such as cancer and bacterial infections.
Antiproliferative Activity
A study evaluated various benzofuran derivatives similar to this compound against human cancer cell lines. Results indicated significant activity, with some derivatives achieving over 50% inhibition at low concentrations, highlighting the compound's potential as an anticancer agent.
Antimycobacterial Activity
Research focusing on benzofuran-based compounds demonstrated promising results against Mycobacterium tuberculosis. Certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.60 μM, indicating potent activity against this pathogen.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications on the benzofuran ring significantly impact biological activity. For instance, introducing various substituents on the benzofuran moiety enhanced anticancer properties compared to unsubstituted analogs.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and proteins, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The anti-inflammatory and COX-2 inhibitory activities of sulfonamide derivatives are highly dependent on their heterocyclic core, substituent groups, and spatial arrangement. Below is a comparative analysis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide and related compounds from published studies:
Structural and Functional Differences
Key Observations
Core Heterocycle Impact: Benzothienopyrimidinone derivatives (e.g., Compounds 1, 9) exhibit stronger COX-2 and iNOS inhibition than benzofuran-based analogs, likely due to enhanced π-π stacking and hydrophobic interactions with enzyme active sites .
Substituent Effects :
- Thioether-linked aromatic groups (e.g., 2,4-difluorophenyl in Compound 9) enhance potency due to increased lipophilicity and hydrogen-bonding capacity. The target compound’s 2-hydroxypropyl group may improve solubility but reduce membrane permeability compared to hydrophobic substituents .
- Cyclohexylthio groups (Compound 8) show moderate activity, suggesting bulky substituents may sterically hinder target binding.
Research Findings and Limitations
- Evidence from Benzothienopyrimidinone Derivatives: Compound 9 achieved 88% COX-2 inhibition at 10 μM, outperforming other derivatives, likely due to fluorine-induced electronegativity enhancing enzyme interaction . Compound 10, bearing a carboxylic acid substituent, showed reduced activity, highlighting the sensitivity of sulfonamide derivatives to polar functional groups .
- Target Compound’s Potential: The benzofuran core and hydroxypropyl group may position this compound as a candidate for topical anti-inflammatory applications, balancing solubility and stability. However, its lack of thioether linkages could limit COX-2 affinity compared to benzothienopyrimidinones.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzofuran moiety and a methanesulfonamide group. Its structural formula can be represented as follows:
Key Structural Features:
- Benzofuran Moiety: Contributes to the compound's interaction with biological targets.
- Hydroxypropyl Group: Enhances solubility and bioavailability.
- Methanesulfonamide Group: Known for its role in various pharmacological activities.
Research indicates that this compound interacts with specific molecular targets within cells, influencing various biochemical pathways. The following mechanisms have been proposed:
- Inhibition of Pro-inflammatory Cytokines: The compound has been shown to inhibit the release of interleukin 6 (IL-6), a key pro-inflammatory cytokine, in certain cell lines, suggesting anti-inflammatory properties .
- Cytotoxic Effects on Cancer Cells: Studies have demonstrated selective toxicity against certain leukemic cell lines (e.g., K562) with IC50 values indicating effective growth inhibition .
- Induction of Apoptosis: The compound appears to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of this compound against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 5.0 | Induces apoptosis, inhibits IL-6 |
| HL-60 | 0.1 | Induces apoptosis |
| HaCaT (Healthy) | >100 | Low toxicity observed |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Anticancer Activity: A study evaluated the cytotoxic effects of this compound on various cancer cell lines. It was found to selectively inhibit the growth of leukemic cells while showing minimal toxicity to healthy cells, indicating a promising therapeutic index .
- Anti-inflammatory Properties: Another research effort focused on the compound's ability to modulate inflammatory responses by inhibiting IL-6 production in K562 cells, highlighting its potential use in treating inflammatory diseases .
Q & A
Basic: What are the key synthetic routes and reaction conditions for preparing N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of benzofuran intermediates and subsequent sulfonamide coupling. Critical steps include:
- Intermediate synthesis : Formation of 2-(1-benzofuran-2-yl)-2-hydroxypropylamine via condensation of benzofuran derivatives with epichlorohydrin or glycidol derivatives under basic conditions (e.g., NaH/THF at 0–5°C) .
- Sulfonamide coupling : Reaction of the intermediate with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR spectroscopy :
- IR spectroscopy : Strong absorption bands at ~3350 cm⁻¹ (O-H stretch), ~1320 cm⁻¹, and ~1150 cm⁻¹ (asymmetric/symmetric S=O stretches) .
- Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₁₃H₁₅NO₄S) validates the molecular formula .
Advanced: How can reaction conditions be optimized to improve yield and minimize side products?
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of the amine intermediate during sulfonamide formation, but DCM may reduce side reactions (e.g., hydrolysis) .
- Temperature control : Maintaining ≤10°C during MsCl addition prevents exothermic decomposition .
- Catalyst use : Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating MsCl .
- Byproduct analysis : Monitor reaction progress via TLC or LC-MS to detect intermediates like N-hydroxysuccinimide esters or unreacted benzofuran derivatives .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are data interpreted?
- Antibacterial assays :
- Anticancer screening :
- MTT assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential, but confirm selectivity via parallel testing on non-cancerous cells (e.g., HEK293) .
- Mechanistic studies :
- Molecular docking : Simulate interactions with targets like EGFR or tubulin using AutoDock Vina. Low binding energies (≤−7 kcal/mol) indicate strong affinity .
Advanced: How should researchers resolve contradictions between purity data and observed bioactivity?
- Case example : High HPLC purity (≥98%) but inconsistent IC₅₀ values may arise from:
- Residual solvents : Analyze via GC-MS; DMF residues >0.1% can inhibit enzyme activity .
- Stereochemical impurities : Use chiral HPLC to detect enantiomers (e.g., R vs. S configurations at the hydroxypropyl center) .
- Degradation products : Conduct stability studies (e.g., 40°C/75% RH for 4 weeks) and compare fresh vs. aged samples via LC-MS .
- Mitigation : Repurify via preparative HPLC and validate with orthogonal techniques (e.g., ¹H NMR integration) .
Advanced: What computational strategies predict this compound’s metabolic stability?
- In silico tools :
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). Half-life (t₁/₂) >60 min indicates favorable stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
